molecular formula C10H14O2 B1329611 cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione CAS No. 21170-10-5

cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione

Cat. No.: B1329611
CAS No.: 21170-10-5
M. Wt: 166.22 g/mol
InChI Key: KGZWVKASYOPUET-UHFFFAOYSA-N
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Description

cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a bicyclic diketone, characterized by two ketone groups positioned at the 3 and 7 positions of the bicyclo[3.3.0]octane ring system. This compound is known for its unique structural features and has been utilized in various chemical research applications.

Preparation Methods

The synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione typically involves the Weiss–Cook reaction, which is a versatile organic reaction. This reaction involves a two-step process where biacetyl reacts with two moles of dimethyl-1,3-acetonedicarboxylate to form the desired bicyclic diketone . The reaction conditions often include controlled microwave heating to facilitate the olefination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:

Scientific Research Applications

cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione involves its reactivity with various chemical reagents. For instance, its reaction with carbon disulfide and strong bases leads to the formation of 2-dialkylthio-methylene compounds . The molecular targets and pathways involved in its reactions are primarily dictated by the functional groups present in the compound and the nature of the reagents used.

Comparison with Similar Compounds

cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione can be compared with other similar bicyclic diketones, such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific bicyclic structure and the presence of two ketone groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

3a,6a-dimethyl-1,3,4,6-tetrahydropentalene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9-3-7(11)5-10(9,2)6-8(12)4-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZWVKASYOPUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)CC1(CC(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175411
Record name cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
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URL https://comptox.epa.gov/dashboard/DTXSID70175411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21170-10-5
Record name cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
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Record name 21170-10-5
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Record name cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 2
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 3
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 4
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 5
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 6
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Customer
Q & A

Q1: What is the significance of the Weiss-Cook reaction in the context of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione?

A1: The Weiss-Cook reaction is a key synthetic pathway for producing this compound. [] This reaction involves the condensation of dimethyl 1,3-acetonedicarboxylate with a 1,2-dicarbonyl compound, in this case, 2,3-butanedione. [] This leads to the formation of a bicyclic ring system, characteristic of this compound. [, ] The reaction proceeds through a series of steps including cyclization, decarboxylation, and hydrolysis. []

Q2: Why is the development of a robust synthesis for this compound relevant for undergraduate chemistry education?

A2: The synthesis of this compound using a modified Weiss-Cook reaction provides a valuable hands-on learning experience for undergraduate students. [] This multi-step synthesis exposes students to key organic chemistry concepts such as condensation reactions, cyclization, and purification techniques. [] Furthermore, the experiment highlights the importance of reaction optimization and characterization methods in organic synthesis. []

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